Salicyl-AMS
Descripción general
Descripción
Salicyl-AMS is a mycobactin biosynthesis inhibitor. It can inhibit the growth of M. tuberculosis in vitro under iron-limited conditions .
Synthesis Analysis
The synthesis of Salicyl-AMS has been described in several studies. It involves a multigram synthesis process that provides Salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process . The synthesis proceeds in 11.6% overall yield from commercially available adenosine 2’,3’-acetonide and provides highly purified material .Molecular Structure Analysis
The crystal structure of the pyochelin adenylation domain PchD was solved to 2.11 Å when co-crystallized with the adenylation inhibitor Salicyl-AMS . In the structures, PchD adopts the adenylation conformation, similar to that reported for AB3403 from Acinetobacter baumannii .Chemical Reactions Analysis
Salicyl-AMS is known to inhibit the adenylation enzyme PchD. The structure of PchD when co-crystallized with Salicyl-AMS reveals important active site contacts with the ligands . A derivative of Salicyl-AMS was designed and synthesized with a cyano group at C4 that could extend towards Cys250 with the expectation of covalent bond formation .Physical And Chemical Properties Analysis
Salicyl-AMS has the molecular formula C17H18N6O8S and a molecular weight of 466.43 . It is a solid compound that is soluble in DMSO .Aplicaciones Científicas De Investigación
Antibiotic Lead Compound
Specific Scientific Field
Application Summary
Salicyl-AMS is a potent inhibitor of bacterial salicylate adenylation enzymes used in bacterial siderophore biosynthesis . It is a promising lead compound for the treatment of tuberculosis .
Methods of Application
An optimized, multigram synthesis is presented, which provides salicyl-AMS as its sodium salt in three synthetic steps followed by a two-step salt formation process . The synthesis proceeds in 11.6% overall yield from commercially available adenosine 2’,3’-acetonide and provides highly purified material .
Results or Outcomes
The optimized, scalable protocol for synthesis, purification, and analysis of salicyl-AMS enables further preclinical evaluation .
Inhibitor Design for Pseudomonas aeruginosa
Specific Scientific Field
Biological Inorganic Chemistry
Application Summary
Salicyl-AMS has been used in the rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD . Pseudomonas aeruginosa is an increasingly antibiotic-resistant pathogen that causes severe lung infections, burn wound infections, and diabetic foot infections .
Methods of Application
The crystal structure of the pyochelin adenylation domain PchD was solved to 2.11 Å when co-crystallized with the adenylation inhibitor salicyl-AMS and to 1.69 Å with a modified version of salicyl-AMS designed to target an active site cysteine (4-cyano-salicyl-AMS) .
Results or Outcomes
The work presented describes a modification to salicyl-AMS that exploits the presence of an active site cysteine residue near the salicyl ring of the inhibitor .
In Silico Drug Repurposing for Tuberculosis Treatment
Specific Scientific Field
Application Summary
Salicyl-AMS has been used in in silico drug repurposing studies for the discovery of novel Salicyl-AMP Ligase (MbtA) inhibitors . MbtA plays a pivotal role in initiating mycobactin biosynthesis through two sequential reactions, first, by catalyzing the activation of salicylic acid, forming salicyl-adenosine monophosphate (Sal-AMP), and then, by transferring Sal-AMP to the phosphopantetheinylation domain of MbtB .
Methods of Application
Cheminformatics and structure-based drug repurposing approaches, viz., molecular docking, dynamics, and PCA analysis, were utilized to decode the intermolecular interactions and binding affinity of the FDA-reported molecules against MbtA .
Results or Outcomes
Virtual screening revealed ten molecules with significant binding affinities and interactions with MbtA . These drugs, originally designed for different therapeutic indications, were repurposed as potential MbtA inhibitors .
Compound Permeability Analysis in E. coli
Specific Scientific Field
Application Summary
Salicyl-AMS has been used in the analysis of compound permeability in E. coli .
Methods of Application
E. coli was treated with salicyl-AMS (100 μM, 30 min, tryptic) and the accumulation of salicyl-AMS was measured .
Results or Outcomes
The study determined that salicyl-AMS was quantifiable from 0.0025−100 μM (4.6 logs) in PBS .
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABYITLYKSVAAD-CNEMSGBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345783 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicyl-AMS | |
CAS RN |
863238-55-5 | |
Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.